tert-Butyl 2-Boc-aminobenzylcarbamate

Description

Significance of Carbamate-Based Amine Protection in Advanced Organic Synthesis

Amines are fundamental functional groups in a vast array of organic compounds, including pharmaceuticals, agrochemicals, and materials. nih.gov Their inherent nucleophilicity and basicity, while crucial for their biological function and synthetic utility, can also lead to undesirable side reactions during a multi-step synthesis. nih.gov Carbamates are among the most effective and widely used protecting groups for amines. rsc.orgorgsyn.org The conversion of a nucleophilic amine to a non-nucleophilic carbamate (B1207046) effectively shields it from a wide range of reaction conditions. bldpharm.com

The utility of carbamate protecting groups stems from their ability to be installed and removed under relatively mild conditions, a critical feature for the synthesis of delicate and complex molecules. rsc.org This reversible derivatization allows chemists to orchestrate a synthetic sequence with a high degree of control, ensuring that specific reactions occur at the intended sites. bldpharm.com Furthermore, the electronic nature of the carbamate linkage can be fine-tuned by the choice of the R group in the R-O-C(O)-NH- structure, offering a spectrum of stabilities and deprotection methods.

The Boc Group as a Strategically Utilized Protecting Group for Amino Functionalities

The tert-butoxycarbonyl (Boc) group is arguably the most common carbamate-based protecting group in non-peptide chemistry. orgsyn.org Its widespread adoption is attributable to a favorable combination of stability and ease of removal. The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O), in the presence of a base. orgsyn.org This reaction is generally high-yielding and can be performed under a variety of mild conditions. orgsyn.org

A key strategic advantage of the Boc group is its stability towards a broad range of nucleophiles and basic conditions, which allows for selective transformations at other parts of a molecule. rsc.org Conversely, the Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. orgsyn.org This acid-lability is a consequence of the stability of the resulting tert-butyl cation, which readily forms upon cleavage. orgsyn.org This orthogonality, the ability to deprotect one functional group without affecting another, is a central principle in modern protecting group strategy. rsc.org

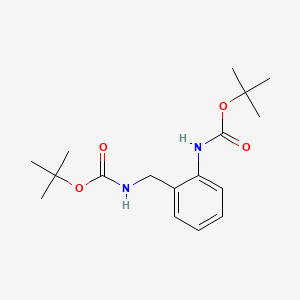

Structural Elucidation and Implications of Dual Boc Protection in tert-Butyl 2-Boc-aminobenzylcarbamate

The compound this compound presents an interesting case of dual Boc protection on a 2-aminobenzylamine scaffold. In this molecule, both the aromatic amino group (aniline) and the primary benzylic amino group are protected as their respective N-Boc-carbamates. The synthesis of this compound would logically proceed from 2-aminobenzylamine, with the dual protection likely achieved by using an excess of di-tert-butyl dicarbonate.

The presence of two bulky tert-butyl groups in close proximity on the aromatic ring introduces significant steric hindrance. This steric crowding can influence the conformation of the molecule and may impact the reactivity of the protected amino groups. For instance, the selective deprotection of one Boc group over the other could present a synthetic challenge or, conversely, an opportunity for regioselective transformations. Generally, the Boc group on an aniline (B41778) is more labile to acid than the Boc group on a benzylamine (B48309).

Interactive Data Tables

Below are the predicted and known spectroscopic data for this compound and its precursors, based on established principles and data from similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Multiplet |

| NH (aniline) | ~8.0 | Broad Singlet |

| NH (benzylamine) | ~5.0 | Broad Singlet |

| CH₂ | ~4.3 | Doublet |

| C(CH₃)₃ (aniline-Boc) | ~1.5 | Singlet |

| C(CH₃)₃ (benzyl-Boc) | ~1.4 | Singlet |

Table 2: Known ¹H and ¹³C NMR Data for tert-Butyl 2-aminophenylcarbamate rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 7.25 (d), 7.01 (m), 6.80 (m), 6.22 (bs), 3.72 (bs), 1.51 (s) |

| ¹³C NMR | 153.94, 139.18, 126.20, 125.09, 124.79, 120.13, 117.98, 80.67, 28.34 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (carbamate) | 3300 - 3400 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 3000 |

| C=O Stretch (carbamate) | 1680 - 1720 |

| C-N Stretch | 1200 - 1300 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O4/c1-16(2,3)22-14(20)18-11-12-9-7-8-10-13(12)19-15(21)23-17(4,5)6/h7-10H,11H2,1-6H3,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZJDCDLBHCNBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727450 | |

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263403-72-1 | |

| Record name | tert-Butyl (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of Tert Butyl 2 Boc Aminobenzylcarbamate

Role as a Versatile Synthetic Intermediate

tert-Butyl 2-(((tert-butoxycarbonyl)amino)methyl)phenylcarbamate, hereafter referred to as tert-Butyl 2-Boc-aminobenzylcarbamate, serves as a highly valuable and versatile intermediate in modern organic synthesis. Its utility is primarily derived from the presence of two distinct amino functionalities, the anilino and the benzylic amines, which are both protected by the tert-butyloxycarbonyl (Boc) group. This dual-protection strategy allows for the controlled and sequential modification of the molecule, making it an important building block in the synthesis of complex nitrogen-containing compounds. myskinrecipes.com

The Boc protecting group is known for its stability under a wide range of reaction conditions, including exposure to bases, heat, and many oxidizing and reducing agents, while being readily removable under acidic conditions. researchgate.net This characteristic is crucial as it permits chemists to perform various chemical transformations on other parts of a molecule without affecting the protected amines. The differential reactivity of the two protected amino groups—one attached directly to the aromatic ring and the other to a benzylic carbon—can be exploited for selective deprotection and subsequent functionalization. This controlled reactivity is essential in the multi-step synthesis of pharmaceuticals and other bioactive molecules, such as protease inhibitors and receptor agonists, where precise manipulation of amine reactivity is required. myskinrecipes.com

Transformations Involving the Protected Amino Functionalities

The synthetic utility of this compound is centered on the chemical transformations of its two protected amino groups. These transformations typically involve the removal of the Boc protecting groups to liberate the free amines, which can then participate in a wide array of subsequent reactions.

The deprotection of the Boc groups is a key step in unlocking the synthetic potential of this intermediate. The tert-butyl carbamate (B1207046) is susceptible to cleavage under anhydrous acidic conditions. This process involves the protonation of the carbamate oxygen, followed by the elimination of a stable tert-butyl cation and the subsequent loss of carbon dioxide to yield the free amine. organic-chemistry.org

A variety of acidic reagents can be employed for this transformation, with the choice of acid and solvent often influencing the selectivity and efficiency of the reaction, especially when other acid-sensitive functional groups are present in the molecule. Common reagents for Boc deprotection include strong acids such as trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (DCM), and hydrochloric acid (HCl) in a solvent such as 1,4-dioxane or ethyl acetate. researchgate.net In some cases, Lewis acids or other protic acids like methanesulfonic acid have been used for selective deprotection, particularly in the presence of other acid-labile groups like tert-butyl esters. researchgate.net The deprotection is typically an irreversible process due to the formation and release of carbon dioxide gas. researchgate.net

Table 1: Common Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 25-50% in CH₂Cl₂ (DCM), 0 °C to RT | Standard, efficient, and clean deprotection. |

| Hydrochloric Acid (HCl) | 4M in 1,4-Dioxane or Ethyl Acetate, RT | Often used to obtain the amine as its hydrochloride salt. |

| Sulfuric Acid (H₂SO₄) | Conc. H₂SO₄ in t-BuOAc | Can be used for selective N-Boc deprotection in the presence of t-butyl esters. researchgate.net |

Following the complete or selective deprotection of the amino groups, the resulting 2-aminobenzylamine (2-ABA) core is primed for further derivatization. The two primary amine groups—aromatic and aliphatic—exhibit different nucleophilicities, which can be exploited for selective functionalization. For instance, selective N-acylation can be achieved, leading to the formation of N-(2-aminobenzyl)amides, which are key precursors for various heterocyclic systems. beilstein-journals.org

Similarly, after generating the free amines, N-alkylation or N-arylation reactions can be performed. Cesium carbonate-mediated N-alkylation has been shown to be an effective method for the selective functionalization of anilines. nih.gov Furthermore, the aromatic amine can undergo SNAr (nucleophilic aromatic substitution) reactions with activated haloaromatics to introduce aryl substituents. beilstein-journals.org The ability to perform these derivatizations in a controlled manner, often without the need for additional protection-deprotection steps on the resulting product, underscores the strategic advantage of using a precursor like this compound. nih.govbeilstein-journals.org

Cascade Reactions and Multicomponent Reactions Employing Benzylamine (B48309) Derivatives

The deprotected 2-aminobenzylamine scaffold is an excellent substrate for cascade and multicomponent reactions, enabling the rapid construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

One of the most significant applications of 2-aminobenzylamine derivatives is in the synthesis of dihydroquinazolines, a class of heterocyclic compounds with a broad spectrum of pharmacological activities. beilstein-journals.orgnih.gov The general strategy involves the N-functionalization of the 2-aminobenzylamine core, followed by an intramolecular cyclodehydration reaction. beilstein-journals.orgnih.gov

For example, a sequential process can be employed where 2-aminobenzylamine (obtained after deprotection of the title compound) first undergoes an SNAr displacement with an activated haloaromatic. The resulting N-arylated intermediate is then N-acylated. The final step is a microwave-assisted ring closure, often promoted by a dehydrating agent like trimethylsilyl polyphosphate (PPSE) or ethyl polyphosphate (PPE), to afford the N-aryl-3,4-dihydroquinazoline product in good to excellent yields. nih.govbeilstein-journals.org This approach avoids the harsh conditions or long reaction times often required in other methods. nih.gov

Table 2: Examples of N-Aryl-3,4-dihydroquinazoline Synthesis from Functionalized 2-Aminobenzylamine Derivatives researchgate.net

| Entry | N-Aryl Group | R Group (from Acylation) | Yield (%) |

|---|---|---|---|

| 1 | 2-Nitrophenyl | CH₃ | 92 |

| 2 | 2-Nitrophenyl | CH(CH₃)₂ | 90 |

| 3 | 2-Nitrophenyl | Phenyl | 87 |

| 4 | 4-Nitrophenyl | CH₃ | quant. |

| 5 | 4-Nitrophenyl | CH₂CH₃ | 93 |

| 6 | 4-Nitrophenyl | Phenyl | 92 |

The free amino groups generated from this compound can also be utilized in reactions involving the formation of amides or imides, which can then serve as precursors for further cyclization reactions. For instance, the condensation of a related compound, tert-butyl(2-aminophenyl)carbamate, with various carboxylic acids using coupling agents like EDCI and HOBt leads to the formation of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov

Following a similar logic, the primary amine of a deprotected or selectively deprotected intermediate could react with an appropriate electrophile, such as a dicarboxylic acid anhydride (B1165640) or an acyl chloride, to form an imide. This newly formed imide can then undergo an intramolecular cyclization. For example, related transformations involving the cyclization of ethyl 2-(N-arylcarbamoyl)-2-iminoacetates, induced by reagents like tert-butyl hypochlorite, have been used to synthesize quinoxalinones through a radical cyclization mechanism. organic-chemistry.org This highlights the potential for the aminobenzylamine scaffold to participate in imide formation followed by cyclization to generate diverse heterocyclic structures.

Applications in Advanced Organic Synthesis and Medicinal Chemistry

Building Block for Complex Heterocyclic Compounds

Heterocyclic compounds are fundamental to medicinal chemistry, with a majority of new drugs containing at least one heterocyclic ring. Tert-Butyl 2-Boc-aminobenzylcarbamate provides a scaffold for the synthesis of various nitrogen-containing heterocycles. The Boc groups protect the amine functionalities, preventing unwanted side reactions while other parts of the molecule are modified. organic-chemistry.orgwikipedia.org These protecting groups can be selectively removed under specific acidic conditions, unmasking the reactive amine groups at the desired stage of a synthetic sequence. organic-chemistry.orgresearchgate.net

Synthesis of Quinoline (B57606) Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals. researchgate.net Tert-butyl carbamate (B1207046) derivatives have been reported as intermediates in the preparation of quinoline-type compounds. google.com Synthetic strategies often involve the condensation of 2-aminobenzyl derivatives with carbonyl compounds. researchgate.net For instance, an efficient method for constructing quinoline derivatives involves the reaction of 2-aminobenzyl alcohol with various carbonyl compounds. researchgate.net While not directly using the title compound, this highlights the utility of the core 2-aminobenzyl structure. The Boc-protected amine in a related carbamate serves as a versatile handle for building the quinoline ring system through cyclization reactions. google.com

Synthesis of Dihydroquinazolines and Related Fused Systems

Quinazolines and their derivatives are another class of fused heterocyclic molecules with significant medicinal applications, including anticancer and anti-inflammatory properties. Recent research has demonstrated the synthesis of 5,6,7,8-tetrahydroquinazolines using Boc-protected α-aminoamidines as key starting materials. nih.gov In a relevant synthetic approach, Boc-protected derivatives are reacted with diarylidencyclohexanones in pyridine (B92270) at elevated temperatures. nih.gov The resulting Boc-protected tetrahydroquinazolines can then be deprotected using methanolic hydrochloric acid to yield the final products, which can be used as building blocks for further functionalization. nih.gov This methodology is characterized by mild reaction conditions, excellent yields, and an easy workup process. nih.gov

| Reactant 1 | Reactant 2 | Product | Protecting Group | Yield (%) |

| Boc-protected α-aminoamidine | 2,6-bis(benzylidene)cyclohexan-1-one | tert-butyl-(2-(8-benzylidene-4-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamate | Boc | 57 |

| Boc-protected α-aminoamidine | 2,6-bis(4-methoxybenzylidene)cyclohexan-1-one | tert-butyl-(2-(8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamate | Boc | 47 |

| Boc-protected α-aminoamidine | 2,6-bis(4-chlorobenzylidene)cyclohexan-1-one | tert-butyl-(2-(8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-5,6,7,8-tetrahydroquinazolin-2-yl)butan-2-yl)carbamate | Boc | 54 |

| Table 1: Synthesis of Boc-Protected Tetrahydroquinazoline Derivatives. nih.gov |

Synthesis of Thiocarbamide Derivatives

Thiocarbamide, also known as thiourea (B124793), and its derivatives are important synthons in medicinal and pharmaceutical chemistry. gsconlinepress.comgsconlinepress.com They serve as starting materials for numerous organic transformations. gsconlinepress.comgsconlinepress.com A common synthetic route involves the protection of an aniline (B41778) derivative with di-tert-butyl dicarbonate (B1257347) (Boc anhydride), followed by condensation with a thiourea compound. gsconlinepress.comgsconlinepress.com For example, Boc-protected 3-chloroaniline (B41212) has been used to synthesize a range of substituted thiocarbamide derivatives. gsconlinepress.comgsconlinepress.com The Boc protecting group is subsequently removed to yield the final thiocarbamide product. gsconlinepress.com The formation of the thiocarbamide is confirmed by spectroscopic methods, with characteristic signals in NMR and IR spectra indicating the successful incorporation of the C=S group. gsconlinepress.com

Intermediates for Amino Acid and Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). researchgate.netpeptide.com The Boc group is stable to most bases and nucleophiles but can be readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA), making it an orthogonal protecting group to the base-labile Fmoc group. organic-chemistry.orgpeptide.com This stability allows for the selective deprotection and coupling of amino acids to build a peptide chain.

This compound can serve as a precursor to non-natural amino acids or as a specialized building block in peptide chains. google.com The Boc-protected amino groups are introduced by reacting an amine with Boc anhydride (B1165640) (Boc₂O). organic-chemistry.org This protection strategy is crucial for preventing self-polymerization and other side reactions during the peptide coupling steps, which are often facilitated by reagents like EDCI/HOBt or HATU. nih.gov The use of Boc-protected amino acids is a cornerstone of synthetic peptide chemistry, enabling the creation of complex peptides and proteins for research and therapeutic applications. nih.gov

Pharmaceutical Intermediate Synthesis

Pharmaceutical intermediates are the chemical building blocks that are converted through a series of reactions into the final Active Pharmaceutical Ingredient (API). pharmanoble.comsunfinelabs.com The quality and purity of these intermediates are critical as they directly impact the efficacy and safety of the final drug product. pharmanoble.com Carbamate-protected compounds like this compound are frequently used as key intermediates in the synthesis of APIs for a wide range of therapeutic areas. sunfinelabs.com

| Intermediate Type | Associated API Class/Example | Therapeutic Area |

| N-Boc-D-Serine Derivative | Lacosamide | Epilepsy, Neuropathic Pain |

| Boc-protected Amines | Kinase Inhibitors | Oncology |

| Boc-piperazine | Ciprofloxacin, Quetiapine | Antibacterial, Antipsychotic |

| Table 2: Examples of Boc-Protected Intermediates in API Synthesis. google.compharmanoble.com |

Synthesis of Kinase Inhibitors and Related Bioactive Molecules

The tert-butoxycarbonyl (Boc) protecting group is instrumental in the multi-step synthesis of complex molecules that target biological systems. Boc-protected aminobenzylamines and phenylenediamines serve as key scaffolds for creating kinase inhibitors and other bioactive molecules. The Boc group masks a reactive amine, allowing for selective modification of other parts of the molecule, before being cleanly removed under acidic conditions. organic-chemistry.org

A prominent example is the synthesis of intermediates for cyclin-dependent kinase (CDK) inhibitors, such as Palbociclib. A patented method describes the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, a crucial precursor. google.com This process involves a coupling reaction between 2-amino-5-halogenated pyridine and piperazine (B1678402), followed by the protection of the piperazine nitrogen with a Boc group using di-tert-butyl dicarbonate. google.com This strategy avoids using the more expensive 1-Boc-piperazine directly, making the process more cost-effective. google.com

| Reactant 1 | Reactant 2 | Key Intermediate Product | Application |

| 5-(piperazine-1-yl)pyridin-2-amine | Di-tert-butyl dicarbonate | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Precursor for Cyclin-Dependent Kinase (CDK) Inhibitors google.com |

| tert-butyl (2-aminophenyl)carbamate | Substituted Benzoic Acids | tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives | Anti-inflammatory agents nih.gov |

| tert-butyl (3-fluoro-4-hydroxyphenyl)carbamate | Various reagents | Caged TAM Kinase Inhibitors | Photo-activatable cancer therapy researchgate.net |

Furthermore, research has demonstrated the synthesis of various tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov In this work, tert-butyl (2-aminophenyl)carbamate is reacted with a series of substituted benzoic acids to produce compounds with significant anti-inflammatory activity. nih.gov Similarly, related structures like tert-butyl 3-aminobenzylcarbamate and tert-butyl (4-aminobenzyl)carbamate are recognized as versatile building blocks for a range of pharmaceuticals. cymitquimica.com These molecules provide a platform where the free amino group can be readily functionalized to build the desired pharmacophore while the Boc-protected amine is reserved for later-stage modifications. The development of photo-activatable "caged" inhibitors of TAM kinases, which are promising targets in cancer therapy, also utilizes a Boc-protected phenylcarbamate derivative in its synthetic pathway. researchgate.net

Intermediate for Lacosamide Synthesis

Lacosamide is an important anti-epileptic drug, and its efficient synthesis is a subject of considerable research. While "this compound" is not directly named as an intermediate, the synthesis of Lacosamide relies heavily on Boc-protected amino acid derivatives to control stereochemistry and reaction pathways.

Several patented processes for producing Lacosamide start from D-serine. google.com In one approach, the amine group of D-serine is first protected with a Boc group to yield Boc-(D)-serine. This intermediate is then coupled with benzylamine (B48309) to form (R)-boc-2-amino-N-benzyl-3-hydroxy-propionamide. google.com The Boc group is crucial as it prevents side reactions and racemization during the coupling step. Subsequently, the hydroxyl group is methylated, and a final deprotection and acetylation sequence yields Lacosamide with a high enantiomeric excess, which is critical for its therapeutic effect. google.com

Another related patent describes the formation of (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester as a key intermediate. google.com This compound is synthesized by condensing N-Boc-D-serine with benzylamine and serves as a precursor that is then alkylated to introduce the methoxy (B1213986) group found in Lacosamide. google.com

| Starting Material | Key Boc-Protected Intermediate | Role of Intermediate | Final Product |

| Boc-(D)-serine | (R)-boc-2-amino-N-benzyl-3-hydroxy-propionamide | Protects amine during coupling and ensures correct stereochemistry google.com | Lacosamide |

| N-Boc-D-serine | (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester | Protects amine during condensation and serves as precursor for methylation google.com | Lacosamide |

These examples underscore the essential role of the Boc protecting group in modern synthetic routes to Lacosamide, enabling clean, high-yield, and stereoselective transformations.

Role in Agrochemical Development

The structural features of Boc-protected aminobenzylamines make them valuable intermediates in the development of new agrochemicals. cymitquimica.com The presence of both a reactive primary amine and a masked amine on an aromatic scaffold allows for the systematic construction of complex molecules with potential herbicidal or pesticidal properties.

The general strategy involves using the free amino group as a handle for chemical modification. It can be acylated, alkylated, or converted into other functional groups to explore structure-activity relationships and identify potent agrochemical agents. The Boc-protected amine provides an orthogonal site for further functionalization. After the initial molecular framework is constructed, the Boc group can be removed to reveal a new reactive site, enabling the introduction of additional functionalities that can fine-tune the molecule's properties, such as solubility, stability, or target specificity. While specific, publicly documented examples of commercial agrochemicals derived directly from "this compound" are scarce, the utility of related building blocks like tert-butyl (4-aminobenzyl)carbamate as intermediates for agrochemicals is noted in chemical literature. cymitquimica.com

Functionalization of Materials (e.g., Carbon Nanofibers)

The surface modification of materials is a rapidly growing field aimed at tailoring their properties for specific applications. Amine functionalization is a key technique used to alter the surface characteristics of materials like carbon nanofibers and nanotubes, enhancing their solubility, biocompatibility, and utility as platforms for catalysis or adsorption. nih.govresearchgate.net

Boc-protected diamines, such as tert-butyl (2-aminophenyl)carbamate, are excellent reagents for this purpose. The process allows for controlled, stepwise functionalization.

Process for Amine Functionalization of Carbon Nanofibers:

| Step | Action | Reagent/Condition | Purpose |

| 1 | Surface Activation | Oxidation (e.g., with acid) | Creates reactive carboxylic acid (-COOH) groups on the nanofiber surface. |

| 2 | Covalent Attachment | Boc-protected diamine (e.g., tert-butyl (2-aminophenyl)carbamate) | The free primary amine of the reagent reacts with the -COOH groups on the surface, forming a stable amide bond and tethering the molecule to the material. |

| 3 | Deprotection | Acidic conditions (e.g., TFA or HCl) | The Boc group is selectively removed, exposing a new, free primary amine on the material's surface. organic-chemistry.orgmedchemexpress.com |

| 4 | Secondary Functionalization | Varies | The newly exposed amine can be used to attach other molecules, such as catalysts, enzymes, or moieties for CO2 capture. researchgate.netnih.gov |

This method creates a "linker" on the material's surface, providing a reactive site for further chemistry. Amine-functionalized nanofibers have been investigated for a variety of applications, including the development of advanced adsorbents for CO2 capture directly from the air and as components in biosensors. researchgate.netkashanu.ac.ir The use of a Boc-protected intermediate ensures that the amine intended for the final application remains unreactive until it is intentionally exposed in the final step, offering a high degree of control over the surface chemistry.

Spectroscopic and Analytical Characterization of tert-Butyl (2-(((tert-butoxycarbonyl)amino)methyl)phenyl)carbamate

Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Purity and Reaction Monitoring

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for monitoring the progress of a chemical reaction and assessing the purity of the resulting product. In the synthesis of this compound, TLC is used to track the consumption of starting materials and the formation of the product. The principle of separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent or mixture of solvents).

The polarity of the compound, influenced by the two Boc-protecting groups and the amino functionalities, dictates its interaction with the polar silica gel stationary phase. Generally, more polar compounds exhibit stronger interactions with the silica gel and thus have lower Retention Factor (Rƒ) values, meaning they travel a shorter distance up the TLC plate. Conversely, less polar compounds have higher Rƒ values. For Boc-protected amines, it is generally observed that a di-Boc protected amine will have a higher Rƒ value than a mono-Boc protected amine when using a normal-phase silica plate. chemicalforums.com

For visualization, TLC plates are often viewed under ultraviolet (UV) light if the compound is UV-active. Alternatively, chemical staining agents can be employed. Ninhydrin is a common stain for primary and secondary amines, although it may be less effective for Boc-protected amines unless heated. iastate.edu Another general-purpose stain is phosphomolybdic acid (PMA). iastate.edu

Representative TLC Data for a Related Compound: tert-Butyl (4-aminobenzyl)carbamate

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |

| Rƒ Value | 0.45 |

| Visualization | UV (254 nm), Potassium Permanganate Stain |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It offers higher resolution and sensitivity compared to TLC. For the analysis of this compound, a reversed-phase HPLC method is typically employed.

In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase, resulting in longer retention times. The presence of two tert-butyl groups in this compound contributes significantly to its hydrophobicity.

The HPLC system is equipped with a detector, commonly a UV-Vis detector, set at a wavelength where the aromatic ring of the compound absorbs light. The output is a chromatogram, where the retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration. For N-blocked amino acids, reversed-phase HPLC is a viable and common choice. sigmaaldrich.com

Representative HPLC Data for a Related Compound: tert-Butyl (4-aminobenzyl)carbamate

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.8 minutes |

Elemental Analysis (CHNS)

Elemental analysis is a destructive technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method provides crucial information about the empirical formula of a compound, which can then be compared with the theoretical values calculated from its proposed molecular formula. For this compound (C₁₇H₂₆N₂O₄), this analysis is fundamental to confirming its elemental composition.

The analysis is performed using an automated CHNS analyzer, where a small, precisely weighed amount of the sample is combusted at high temperatures in an oxygen-rich environment. rsc.org This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. Sulfur, if present, would be converted to sulfur dioxide. These combustion gases are then separated and quantified by a detector. The results are presented as weight percentages of each element.

Theoretical vs. Representative Elemental Analysis Data for this compound

| Element | Theoretical % | Found % (Representative) |

| Carbon (C) | 60.34 | 60.29 |

| Hydrogen (H) | 7.74 | 7.78 |

| Nitrogen (N) | 8.28 | 8.25 |

| Sulfur (S) | 0.00 | <0.1 |

X-Ray Diffraction (XRD) for Crystalline Structure Analysis

X-Ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. If this compound can be obtained in a crystalline form, single-crystal XRD can provide the definitive three-dimensional structure of the molecule. This includes precise bond lengths, bond angles, and the conformation of the molecule in the solid state.

The technique involves irradiating a single crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map can be generated, from which the positions of the atoms can be determined.

Representative Crystallographic Data for a Related Boc-Protected Aromatic Amine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.45 |

| b (Å) | 9.52 |

| c (Å) | 15.21 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1458.2 |

| Z | 4 |

Advanced Research Directions and Future Perspectives

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways, aiming to reduce waste, avoid hazardous reagents, and improve energy efficiency. Future research concerning tert-Butyl 2-Boc-aminobenzylcarbamate will likely prioritize the development of more environmentally benign synthetic methods.

Current syntheses often rely on traditional methods that may involve stoichiometric amounts of reagents and organic solvents. organic-chemistry.org Future approaches could focus on several key areas:

Catalytic Systems: The use of reusable, heterogeneous catalysts for the Boc-protection step is a promising avenue. Catalysts like perchloric acid adsorbed on silica (B1680970) gel (HClO4–SiO2) or ion-exchange resins have been shown to be effective for the N-tert-butoxycarbonylation of various amines under solvent-free conditions, offering high yields and easy catalyst recovery. organic-chemistry.orggoogle.com

Alternative Reagents: Replacing conventional reagents with greener alternatives is critical. For instance, the direct conversion of carbon dioxide (CO2) into carbamates using reagents like Si(OMe)4 presents a method that utilizes a renewable C1 source and avoids more hazardous phosgene (B1210022) derivatives. organic-chemistry.org

Eco-Friendly Solvents: Shifting from traditional volatile organic compounds to greener solvents such as water or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can be readily recycled, would significantly improve the environmental profile of the synthesis. organic-chemistry.org Catalyst-free N-tert-butyloxycarbonylation of amines has been successfully demonstrated in water, yielding clean products without the formation of common side products like isocyanates or ureas. organic-chemistry.org

| Green Chemistry Approach | Potential Advantage for Synthesis | Relevant Research Finding |

| Heterogeneous Catalysis | Simplified purification, catalyst reusability, reduced waste. | HClO4–SiO2 is an efficient and reusable catalyst for N-Boc protection under solvent-free conditions. organic-chemistry.org |

| CO2 as a C1 Source | Utilizes a renewable feedstock, avoids toxic phosgene derivatives. | Systems using Si(OMe)4 and DBU can convert CO2 directly into carbamates. organic-chemistry.org |

| Water as a Solvent | Non-toxic, non-flammable, readily available, simplifies product isolation. | Catalyst-free N-Boc protection of amines proceeds chemoselectively in water. organic-chemistry.org |

| Recyclable Solvents | Reduces solvent consumption and waste generation. | HFIP can serve as both a solvent and catalyst for efficient mono-N-Boc protection. organic-chemistry.org |

Exploration of Novel Reactivity Patterns

Beyond its role as a protected amine, the unique structure of this compound, with two Boc groups on a single benzylic nitrogen, invites exploration of novel reactivity. The steric and electronic properties conferred by the dual Boc protection could be harnessed for unique chemical transformations. rsc.org

Future research could investigate:

Directed Ortho-Metalation: While challenging, the development of conditions for selective lithiation or metalation of the aromatic ring, directed by one of the carbamate (B1207046) groups, could open pathways to novel substituted derivatives.

In Situ Isocyanate Generation: Boc-protected amines can be converted into isocyanates in situ using reagents like 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). organic-chemistry.org Applying this to the target molecule could provide a route to unsymmetrical ureas and other derivatives without isolating the reactive isocyanate intermediate.

Thiocarbonyl Analogues: The replacement of the carbonyl group in a Boc protecting group with a thiocarbonyl (to form a Botc group) has been shown to facilitate the deprotonation (lithiation) of the α-carbon. acs.org Exploring the synthesis and reactivity of a Botc analogue of this compound could enable a new class of C-H activation reactions at the benzylic position, a transformation not typically feasible with the standard Boc group. acs.org This approach offers the potential for creating new carbon-carbon bonds under mild conditions.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical reactions, offers a powerful strategy for producing enantiomerically pure compounds. For derivatives of this compound that possess stereocenters, enzymatic methods could be transformative.

Key future directions include:

Kinetic Resolution: Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are highly effective in the kinetic resolution of racemic alcohols and amines. researchgate.net A potential strategy involves the enzymatic acylation or hydrolysis of a racemic precursor to the target molecule, allowing for the separation of enantiomers with high selectivity. This method has been successfully applied to intermediates in the synthesis of pharmaceuticals like citalopram. researchgate.net

Asymmetric Desymmetrization: For prochiral precursors, enzymes could be used to selectively modify one of two identical functional groups, thereby creating a chiral center.

Enantioselective Biocatalytic Aminolysis: The use of chiral catalysts, including metalloenzymes or small-molecule catalysts inspired by enzymes, for the ring-opening of meso-epoxides with an amine nucleophile can produce enantiopure Boc-protected amino alcohols. researchgate.net This approach could be adapted to generate chiral scaffolds from the target molecule.

| Enzymatic Strategy | Enzyme/Catalyst Example | Potential Application |

| Kinetic Resolution | Candida antarctica lipase B (CAL-B) | Enantioselective acylation of a racemic precursor alcohol. researchgate.net |

| Kinetic Resolution | Pseudomonas sp. lipases | Resolution of racemic precursors via lipase-catalyzed hydrolysis. researchgate.net |

| Asymmetric Aminolysis | Chiral Scandium Bipyridine Complex | Enantioselective ring-opening of meso-epoxides to give chiral amino alcohols. researchgate.net |

Computational Studies on Reactivity and Selectivity

Computational chemistry provides invaluable insights into reaction mechanisms, transition states, and the origins of selectivity. Applying these tools to this compound can accelerate the development of new reactions and applications.

Future computational investigations could focus on:

Deprotection Mechanisms: While the acid-catalyzed deprotection of Boc groups is well-known, computational modeling can elucidate the precise mechanism, including the role of the solvent and the stability of intermediates. Studies have correlated the reaction rate of thermolytic deprotection with the electrophilicity of the N-Boc carbonyl group, a parameter that can be calculated using computational methods. acs.org

Conformational Analysis: Understanding the preferred three-dimensional structure of the dual Boc-protected amine is crucial for predicting its reactivity and how it interacts with catalysts or biological targets.

Predicting Regioselectivity: For reactions involving the aromatic ring, Density Functional Theory (DFT) calculations can be used to predict the most likely site of substitution (e.g., in electrophilic aromatic substitution or directed metalation), saving significant experimental effort. acs.org

Expanding Applications in Drug Discovery and Materials Science

The structural motifs present in this compound make it an attractive starting point for synthesizing novel compounds for both medicinal chemistry and materials science.

Drug Discovery: The Boc-protected aminobenzylamine scaffold is a key intermediate in the synthesis of various bioactive molecules. myskinrecipes.com Future work could leverage this compound to create libraries of derivatives for screening against various biological targets.

Kinase Inhibitors: The aminobenzylamine core is found in molecules designed to inhibit protein kinases, which are crucial targets in cancer therapy. The specific substitution pattern and protected state of the target compound make it an ideal precursor for multi-step syntheses of complex kinase inhibitors.

Antimicrobial Agents: Short, Boc-protected peptides have demonstrated broad-spectrum antibacterial activity, including the ability to eradicate biofilms. nih.gov Derivatives of this compound could be incorporated into peptide-like structures or used as scaffolds to develop new classes of antimicrobial agents that act by disrupting bacterial membranes. nih.gov

Prodrugs: The Boc group can enhance stability and modify properties like solubility to improve the bioavailability of drugs. biointerfaceresearch.com The target compound could serve as a linker or a core component in the design of prodrugs that release an active pharmaceutical ingredient upon enzymatic or chemical cleavage within the body. biointerfaceresearch.com

Materials Science: The ability to undergo further chemical modification makes this compound a versatile building block for functional materials.

Functional Polymers: The amino group, once deprotected, can be used to initiate polymerization or be grafted onto existing polymer backbones. This could lead to the development of new ion-exchange resins, functional coatings, or materials for bioconjugation. myskinrecipes.com

Self-Assembling Systems: Inspired by the self-assembly of Boc-protected dipeptides into nanostructures, derivatives of this compound could be designed to form ordered materials like fibrils or spherical nanoparticles. nih.gov These materials could have applications in sensing, catalysis, or as drug delivery vehicles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 2-Boc-aminobenzylcarbamate, and what key reaction parameters should be optimized?

- This compound is typically synthesized via multi-step protection-deprotection strategies. A common approach involves sequential Boc-protection of the benzylamine group followed by coupling with tert-butyl carbamate. Key parameters include:

- Reagent stoichiometry : Use a 1.2:1 molar ratio of Boc anhydride to the amine precursor to ensure complete protection .

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis .

- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions, followed by gradual warming to room temperature .

- Characterization of intermediates via TLC or HPLC is critical to monitor reaction progress .

Q. What analytical techniques are recommended for verifying the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the presence of tert-butyl (δ ~1.3 ppm) and Boc (δ ~1.4 ppm) groups, as well as aromatic protons (δ ~7.0–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₆H₂₄N₂O₄, theoretical mass 308.17 g/mol) .

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% recommended for biological studies) .

Advanced Research Questions

Q. How does the stability of this compound vary under acidic or basic conditions, and what precautions are necessary during handling?

- Acidic conditions : The Boc group is labile in strong acids (e.g., TFA or HCl/dioxane), leading to deprotection. Stability tests show >90% decomposition within 1 hour at pH <2 .

- Basic conditions : The carbamate linkage may hydrolyze in alkaline environments (pH >10). Use buffered solutions (pH 7–8) for storage .

- Handling : Store at –20°C in inert atmospheres (argon/nitrogen) to prevent moisture ingress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.